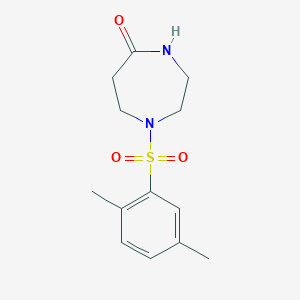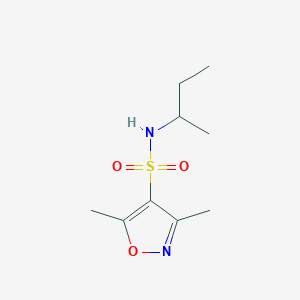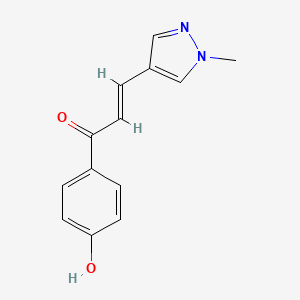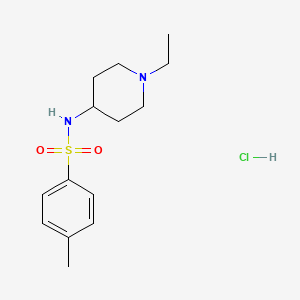
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one, also known as DBD, is a heterocyclic compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique chemical and biological properties. The compound is synthesized through a multi-step process and has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one is not fully understood, but it is believed to interact with biological targets through covalent bonding. This compound has been shown to interact with various enzymes and receptors, including acetylcholinesterase, carbonic anhydrase, and GABA-A receptor. The covalent bonding of this compound with these targets results in a change in their biological activity, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to modulate the activity of the GABA-A receptor, resulting in anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to exhibit a high degree of selectivity towards specific biological targets, making it a useful tool for studying the activity of enzymes and receptors. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its handling.
Orientations Futures
There are several future directions for the study of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one. One potential direction is the synthesis of analogs of this compound with improved biological activity and selectivity. Additionally, this compound could be used as a starting material for the synthesis of compounds with potential therapeutic applications, such as antitumor agents or drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 2,5-dimethylphenylsulfonyl chloride with 1,4-diaminobutane. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The synthesis method has been optimized over the years, resulting in a high yield and purity of the final product.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)sulfonyl-1,4-diazepan-5-one has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds with potential medicinal properties. For example, this compound has been used to synthesize compounds that exhibit antimicrobial, antifungal, and antitumor activities. Additionally, this compound has been used as a building block for the synthesis of compounds that target specific biological pathways, such as the GABA-A receptor.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-4-11(2)12(9-10)19(17,18)15-7-5-13(16)14-6-8-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGRHXVQBALDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(=O)NCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)

![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)


![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
